molecular formula C19H18N4OS B2533747 N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-61-6

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2533747
CAS RN: 872701-61-6
M. Wt: 350.44
InChI Key: VOBKHRIZUFXTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPYSA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DPPYSA belongs to the class of pyridazinone derivatives and has been studied for its ability to inhibit various enzymes and receptors in the body.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide works by inhibiting the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the progression of cancer. N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has also been shown to inhibit the activity of the receptor P2X7, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has also been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. One potential use for N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide in inhibiting the growth of cancer cells in vivo. N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the neuroprotective effects of N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide and its potential use in the treatment of these conditions. Additionally, N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide may have potential as an antibacterial and antiviral agent, and further studies are needed to explore these potential uses.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide involves the reaction of 2-mercaptopyridine with 2,5-dimethyl-4-nitrophenyl acetic acid, followed by reduction of the nitro group with tin(II) chloride. The resulting compound is then reacted with pyridine-4-carboxaldehyde to form N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential use in the treatment of various diseases and conditions. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer, inflammation, and neurodegenerative diseases. N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has also been studied for its potential use in the treatment of bacterial and viral infections.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-3-4-14(2)17(11-13)21-18(24)12-25-19-6-5-16(22-23-19)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBKHRIZUFXTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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